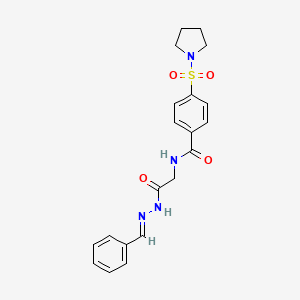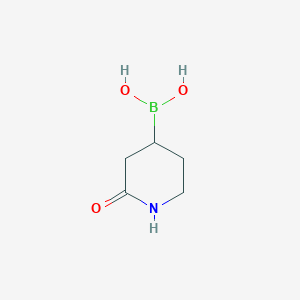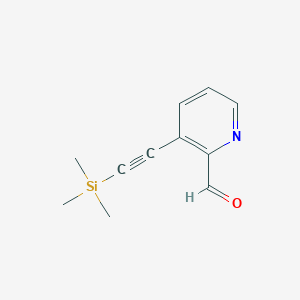![molecular formula C8H17NO B2533031 [(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol CAS No. 1932812-76-4](/img/structure/B2533031.png)
[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol” is a chemical compound with the IUPAC name (1S,2R)-2-(dimethylamino)cyclopentyl)methanol . It has a molecular weight of 143.23 . This compound is used in scientific research and has various applications, such as drug synthesis and catalysis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO/c1-9(2)8-5-3-4-7(8)6-10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
X-ray Structure and Conformational Studies
[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol has been studied for its conformational properties using X-ray diffraction. It plays a significant role in hydrogen bonding, influencing both intra- and inter-conformational conversions of molecules. This highlights its importance in understanding molecular structures and interactions (Niu et al., 2015).
Catalysis and Carbon Dioxide Reduction
This compound is involved in catalytic processes, particularly in the hydrogenation of carbon dioxide to methanol. It plays a dual role in this context, both in direct reaction with CO2 and in the interception of intermediate formic acid, showing potential in sustainable chemistry applications (Rezayee et al., 2015).
Photocatalytic Reactions
The compound is involved in photocatalytic reactions, specifically in the nucleophilic addition of alcohols to styrenes. This application is significant in synthetic chemistry, where it facilitates the selective production of various compounds (Weiser et al., 2015).
Synthesis and Reaction Mechanisms
This compound is also essential in studying reaction mechanisms. For example, it has been used to explore the stereochemical course and mechanism of photochemical shifts in β,γ-unsaturated ketones (Sadler et al., 1982).
Solvent Effects in Reactions
Research shows its relevance in understanding solvent-mediated reactions, such as allylation of carbonyl compounds. This offers insights into the influence of solvents on reaction rates and selectivity (Cokley et al., 1997).
Applications in Green Chemistry
Finally, the compound's role in the synthesis of cleaner fuels like dimethyl ether from methanol indicates its potential in developing environmentally friendly energy sources (Cassone et al., 2017).
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H315, H318, and H335 . These statements indicate that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
[(1S,2R)-2-(dimethylamino)cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9(2)8-5-3-4-7(8)6-10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXDCLGDMCJAAR-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2532949.png)



![4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2532953.png)
![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2532954.png)


![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2532958.png)
![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2532963.png)

![3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532969.png)
![N~1~-(2,3-dimethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2532971.png)